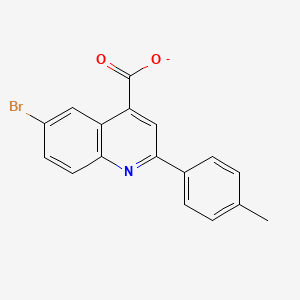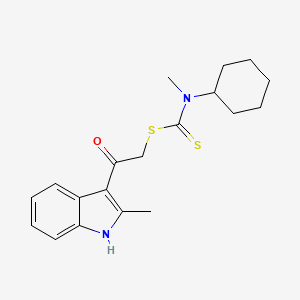![molecular formula C26H17FN4O2S B11590877 (3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590877.png)
(3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups, including a fluorobenzyl group, a thiazolotriazole ring, and an indolone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole intermediate, which is then coupled with the indolone derivative under specific reaction conditions. Common reagents used in these steps include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
The compound (3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The indolone moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it valuable for studying biological processes and developing new therapeutics.
Medicine
In medicine, the compound could be investigated for its therapeutic potential in treating various diseases. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, the compound’s properties could be exploited for the development of new materials with specific characteristics, such as enhanced stability, reactivity, or functionality. This could include applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of (3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to (3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one include other thiazolotriazole derivatives, indolone derivatives, and fluorobenzyl-containing compounds. These compounds share structural similarities and may exhibit comparable properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. Its structure allows for unique interactions with molecular targets, leading to distinct biological and chemical activities. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C26H17FN4O2S |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
(5Z)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H17FN4O2S/c1-15-7-6-9-16(13-15)23-28-26-31(29-23)25(33)22(34-26)21-18-10-3-5-12-20(18)30(24(21)32)14-17-8-2-4-11-19(17)27/h2-13H,14H2,1H3/b22-21- |
InChIキー |
LSSUEKUJQLKDLH-DQRAZIAOSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)/SC3=N2 |
正規SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Ethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11590811.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590814.png)
![ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590821.png)
![(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B11590830.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11590833.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11590838.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11590844.png)

![11-(2-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11590857.png)
![5,5,13-trimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11590865.png)
![(5Z)-3-propyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11590875.png)
![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11590881.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(E)-2-phenylethenyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11590884.png)

